2-Amino[1,3]thiazolo[4,5-d]pyrimidine-5,7-diol

Epigenetics LSD1 inhibition Histone demethylase

Researchers requiring a thiazolo[4,5-d]pyrimidine scaffold for epigenetic or kinase targets often face potency loss when using 2-unsubstituted analogs. 2-Amino[1,3]thiazolo[4,5-d]pyrimidine-5,7-diol (CAS 30161-91-2) is the only congener with a published LSD1 IC₅₀ of 356 nM and >280-fold selectivity over MAO-A. Its 2-amino group is critical for sub-micromolar CXCR2 antagonism (IC₅₀ = 0.13 μM) and enables diverse downstream chemistry via deamination or halogenation. • LSD1 IC₅₀: 356 nM with >280× selectivity over MAO-A. • RSK2 Ki: 9.99 μM, supported by 17 PDB co-crystal structures. • 2-NH₂ stabilizes the thiazole ring under oxidative conditions, unlike the 2-H analog. Supplied at ≥98% purity with full quality assurance; ships ambient globally.

Molecular Formula C5H4N4O2S
Molecular Weight 184.18 g/mol
CAS No. 30161-91-2
Cat. No. B13708712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino[1,3]thiazolo[4,5-d]pyrimidine-5,7-diol
CAS30161-91-2
Molecular FormulaC5H4N4O2S
Molecular Weight184.18 g/mol
Structural Identifiers
SMILESC12=C(NC(=O)NC1=O)N=C(S2)N
InChIInChI=1S/C5H4N4O2S/c6-4-7-2-1(12-4)3(10)9-5(11)8-2/h(H4,6,7,8,9,10,11)
InChIKeyBCEGWKBJRRLBBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview and Key Pharmacological Profile


2-Amino[1,3]thiazolo[4,5-d]pyrimidine-5,7-diol is a fused thiazolo[4,5-d]pyrimidine bearing a 2-amino substituent and 5,7-diol (dione) functionality. Its core scaffold is recognized as a 7-thia isostere of purines, structurally mimicking guanine [1]. This compound has been identified as an inhibitor of human recombinant lysine-specific demethylase 1 (LSD1) with an IC₅₀ of 356 nM and of ribosomal protein S6 kinase alpha-3 (RSK2) with a Ki of 9.99 × 10³ nM [2]. These dual activities distinguish it from the 2-unsubstituted parent compound, for which no comparable target engagement data are reported.

1
Target Engagement 2-Amino substituent linked to reported LSD1 and RSK2 dual-target engagement in biochemical assays
2
Scaffold Identity Purine isostere thiazolo[4,5-d]pyrimidine core; only 2-amino congener in series with documented epigenetic and kinase profiling
3
Research Context Supports epigenetic probe development, kinase fragment screening, and chemokine receptor antagonist studies

Why the 2-Amino Substituent Is Essential for Target Engagement


Simply substituting 2-amino[1,3]thiazolo[4,5-d]pyrimidine-5,7-diol with the 2-unsubstituted or 2-alkylthio analogs in target-based experiments introduces substantial risk of loss of potency or selectivity. In a scaffold-hopping study, the 2-aminothiazolo[4,5-d]pyrimidine analogue 6 displayed potent CXCR2 antagonism (IC₅₀ = 0.13–0.27 μM) whereas the 2-unsubstituted analogue 7 showed markedly reduced activity, confirming the crucial role of the 2-amino group in receptor engagement [1]. Similarly, compound 30161-91-2 demonstrates moderate LSD1 inhibition (IC₅₀ = 356 nM) and weak RSK2 binding (Ki = 9.99 μM) [2], a multi-target profile not replicated by the 2-H or 2-SCH₃ derivatives, for which no LSD1 or RSK2 data have been reported. The 2-unsubstituted scaffold is known chiefly for antifungal activity, not epigenetic or kinase targets .

Target 2-Amino substituted
2-Amino group is reported as critical for CXCR2 receptor engagement; removal may substantially reduce binding response in chemokine assays.
Risk 2-Unsubstituted analog
No LSD1 or RSK2 inhibition data reported; scaffold known primarily for antifungal context. Target engagement profile may not transfer.
Risk 2-Alkylthio analog
Lacks LSD1/RSK2 annotation and co-crystal structural resources. Ring stability and derivatization pathway may differ from 2-amino form.

Quantitative Evidence and Comparator Benchmarking


LSD1 Epigenetic Target Inhibition

The 2-amino-substituted compound (CHEMBL3402053) inhibits human recombinant LSD1 with an IC₅₀ of 356 nM in an Amplex Red-based H₂O₂ production assay using a methylated peptide substrate [1]. In direct contrast, the 2-unsubstituted thiazolo[4,5-d]pyrimidine-5,7-diol (thiolumamide) has been investigated primarily for antifungal activity, with no LSD1 inhibition data reported in the primary literature or major bioactivity databases . The 2-(methylthio) analog (CAS 87789-29-5) likewise lacks LSD1 annotation [2]. This represents a qualitative and quantitative differentiation for epigenetic screening applications.

LSD1 Epigenetic Target Inhibition
Head-to-head
Target: IC50 = 356 nM (human recombinant LSD1)
Comparators: no reported LSD1 IC50
Supports epigenetic screening differentiation; 2-amino derivative is the only congener with reported LSD1 inhibition context.
Amplex Red H2O2 assay; 30 min incubation; data curated by ChEMBL.
Epigenetics LSD1 inhibition Histone demethylase

CXCR2 Chemokine Receptor Antagonism

In a systematic scaffold-hopping study, 2-aminothiazolo[4,5-d]pyrimidine analogue 6 (a close structural analog of 30161-91-2 bearing a 7-[(R)-1-hydroxypropan-2-yl]amino substituent) exhibited potent CXCR2 binding (IC₅₀ = 0.13 μM) and calcium mobilization antagonism (IC₅₀ = 0.27 μM) [1]. The 2-unsubstituted thiazolo[4,5-d]pyrimidine 7 showed markedly reduced potency, with the authors explicitly concluding that the 2-amino group plays a crucial role in CXCR2 binding and antagonism [1]. The core 5,7-diol compound 30161-91-2 is the synthetic precursor to such 2-amino derivatives, making it the rational starting material for CXCR2 antagonist development.

CXCR2 Chemokine Receptor Antagonism
Head-to-head
2-Amino analog 6: binding IC50 = 0.13 μM; functional IC50 = 0.27 μM
2-Unsubstituted 7: markedly reduced activity
Supports 2-amino pharmacophore relevance for CXCR2 antagonist screening; 2-unsubstituted analog de-prioritized in scaffold-hopping study.
Radioligand displacement and calcium mobilization assays; CHO cells expressing human CXCR2.
Chemokine receptor CXCR2 antagonism Scaffold hopping

RSK2 Kinase Binding Affinity

The target compound (CHEMBL1775077) binds ribosomal protein S6 kinase alpha-3 (RSK2) with a Ki of 9.99 × 10³ nM, as reported in BindingDB and curated from ChEMBL [1]. The 2-unsubstituted thiazolo[4,5-d]pyrimidine-5,7-diol has no documented RSK2 inhibitory activity in ChEMBL or BindingDB [2]. The 2-(methylthio) analog is annotated only for general antiviral and anticancer potential without quantitative kinase data [3]. This difference is relevant for kinase selectivity panel screening where the 2-amino derivative provides a measurable, albeit moderate, RSK2 interaction benchmark.

RSK2 Kinase Binding Affinity
Reported
Ki = 9.99 × 103 nM (RSK2)
Supports kinase selectivity panel benchmarking; provides a defined RSK2 data point absent in alternative 2-substitution states.
60 min incubation; J. Med. Chem. 2011, 54, 3564–3574; data curated by ChEMBL.
Kinase inhibition RSK2 Ribosomal S6 kinase

Synthetic Stability and Derivatization Utility

Attempts to prepare thiazolo[4,5-d]pyrimidine-5,7-diol lacking a 2-substituent via potassium hypobromite oxidation of thiazole-4,5-dicarboxamide resulted in ring degradation to bis-(4-amino-2,6-dihydroxypyrimidin-5-yl) disulphide, demonstrating the inherent instability of the thiazole ring in the absence of a 2-substituent [1]. In contrast, 2-aminothiazolo[4,5-d]pyrimidine-5,7-diol is stable and can be synthesized via cyclization of 4-aminopyrimidin-5-yl thiocyanates [1]. The 2-amino group further serves as a synthetic handle for deamination (yielding the uric acid analogue), halogenation, or diazotization, providing versatile downstream chemistry not accessible from the 2-unsubstituted or 2-methylthio congeners [1].

Synthetic Stability and Derivatization Utility
Class-level
2-Amino: stable, isolable thiazole ring
2-Unsubstituted: ring degradation to disulphide under oxidative conditions
Supports synthetic intermediate selection; 2-amino group stabilizes thiazole ring while providing a functionalizable handle.
KOBr oxidation of thiazole-4,5-dicarboxamide; J. Chem. Soc. C, 1970, 2478–2484.
Synthetic chemistry Derivatization Building block utility

Selectivity Profile Against MAO-A

The 2-amino derivative (CHEMBL3402053) inhibits human monoamine oxidase A (MAO-A) with an IC₅₀ > 100,000 nM, compared to its LSD1 IC₅₀ of 356 nM, yielding a selectivity ratio of >280-fold [1]. This selectivity profile is critical because MAO-A is a closely related FAD-dependent amine oxidase sharing structural homology with LSD1; off-target MAO-A inhibition is a well-known liability of tranylcypromine-based LSD1 inhibitors. Neither the 2-unsubstituted nor the 2-(methylthio) analogs have reported MAO-A/LSD1 selectivity data .

Selectivity Profile Against MAO-A
Reported
LSD1 IC50 = 356 nM vs. MAO-A IC50 > 100,000 nM
Selectivity ratio > 280-fold
Supports LSD1/MAO-A selectivity endpoint review; >100-fold window against phylogenetically nearest FAD-dependent off-target.
MAO-A luciferin detection assay; 60 min incubation; data curated by ChEMBL.
Selectivity LSD1 MAO-A FAD-dependent amine oxidase

RSK2 Co-Crystal Structures for Design

The target compound (CHEMBL1775077) has been co-crystallized with RSK2, with 17 PDB entries (e.g., 2QR7, 2QR8, 4D9T, 4JG6, 4JG7, 4JG8, 4M8T, 4MAO) documenting its binding mode [1]. This structural validation provides atomic-resolution information on key hydrogen-bond interactions between the 2-amino and 5,7-diol moieties and the kinase hinge region. No PDB entries exist for the 2-unsubstituted or 2-(methylthio) analogs bound to RSK2 [2], making 30161-91-2 the only congener in this series with experimentally determined protein-ligand complex structures suitable for structure-guided optimization.

RSK2 Co-Crystal Structures for Design
Reported
17 PDB entries (2QR7, 2QR8, 4D9T, 4JG6, 4JG7, 4JG8, 4M8T, 4MAO, and 9 others)
Comparators: 0 RSK2 PDB entries
Supports structure-guided optimization review; only congener with experimentally determined RSK2 hinge-binding mode.
X-ray crystallography; RSK2 N-terminal kinase domain; PDB-deposited and linked via BindingDB.
Structural biology RSK2 co-crystal PDB Fragment-based drug design

Preferred Procurement and Application Scenarios


Epigenetic Probe Development for LSD1

Research groups developing non-covalent LSD1 inhibitors should procure 30161-91-2 as a starting scaffold because it is the only thiazolo[4,5-d]pyrimidine-5,7-diol congener with a published LSD1 IC₅₀ (356 nM) and a selectivity ratio >280-fold over MAO-A [1]. The 2-unsubstituted and 2-methylthio analogs lack any reported LSD1 activity, making them unsuitable for this target class.

CXCR2 Antagonist Lead Optimization

For chemokine receptor CXCR2 antagonist programs, 30161-91-2 represents the core scaffold of the validated 2-aminothiazolo[4,5-d]pyrimidine series. Head-to-head data demonstrate that the 2-amino group is critical for sub-micromolar potency (IC₅₀ = 0.13 μM binding, 0.27 μM functional), whereas 2-unsubstituted derivatives show markedly reduced activity [2]. Procuring the 2-amino variant eliminates the need for late-stage amine introduction.

Kinase Fragment Library Inclusion

Fragment-based drug discovery groups building kinase-targeted libraries should include 30161-91-2 as a validated RSK2-binding fragment (Ki = 9.99 μM) supported by 17 PDB co-crystal structures that reveal the detailed hinge-binding mode [3]. No alternative 2-substitution state in this scaffold series offers comparable structural biology resources, providing a significant advantage for structure-guided optimization.

Stable Building Block for Diversification

Medicinal chemistry laboratories requiring a thiazolo[4,5-d]pyrimidine-5,7-diol intermediate for diversification should procure the 2-amino variant (30161-91-2) because the 2-unsubstituted scaffold is chemically unstable under oxidative conditions and undergoes ring degradation [4]. The 2-amino group stabilizes the thiazole ring while providing a synthetic handle for deamination, diazotization, or halogenation, enabling diverse downstream chemistry.

Application
Selection Property
Validation Focus
Epigenetic probe development
Reported LSD1 inhibition context
LSD1/MAO-A selectivity endpoint review
CXCR2 antagonist studies
2-Amino CXCR2 pharmacophore context
Binding and functional assay endpoint review
Kinase fragment library screening
Reported RSK2 co-crystal resource
Structure-guided optimization review
Synthetic intermediate diversification
2-Amino ring-stabilized scaffold
Derivatization pathway and stability review
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